

Structural Characterization & Crystallizability Guide: N-Tosylsarcosine

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Compound of Interest

Compound Name: *[Methyl-(toluene-4-sulfonyl)-
amino]-acetic acid*

CAS No.: 2644-99-7

Cat. No.: B355660

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Subtitle: Comparative Analysis of N-Methylated Sulfonamide Peptidomimetics

Part 1: Executive Summary & Strategic Utility

The "Methyl Blockade" Effect in Drug Design N-Tosylsarcosine (N-TS) represents a critical structural scaffold in the development of peptidomimetics and protease inhibitors. Unlike its non-methylated analogue, N-Tosylglycine (N-TG), N-TS features a tertiary nitrogen due to N-methylation. This structural modification is not merely cosmetic; it fundamentally alters the crystallographic landscape and the molecule's "performance" as a drug lead.

Why This Comparison Matters:

- **Conformational Rigidity:** The N-methyl group restricts rotation around the N-C

bond, locking the molecule into specific conformations that mimic the transition states of enzymatic hydrolysis.

- **Hydrogen Bond Silencing:** By replacing the amide proton with a methyl group, N-TS acts as a "hydrogen bond terminator." In crystallography, this shifts the packing forces from extensive 2D networks (seen in N-TG) to discrete, discrete molecular units (dimers).

This guide provides a technical roadmap for crystallizing N-TS, analyzing its unique packing behavior, and leveraging these insights for rational drug design.

Part 2: Comparative Performance Metrics

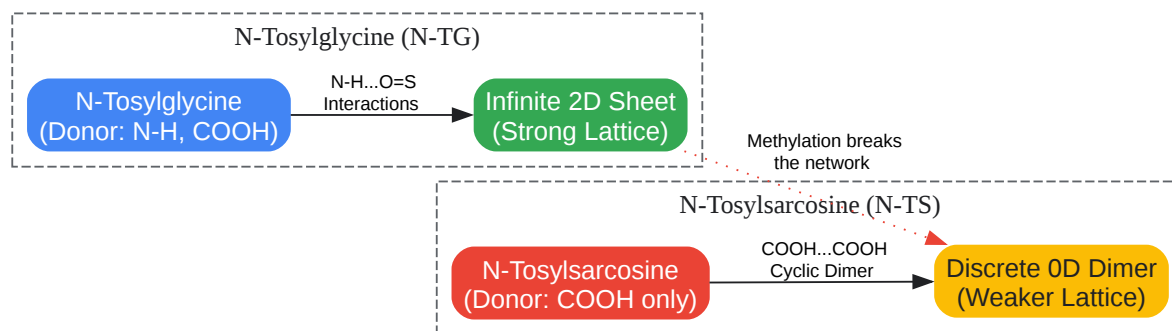
The following table contrasts the crystallographic and structural "performance" of N-Tosylsarcosine against its primary analogue, N-Tosylglycine.

Table 1: Structural & Crystallographic Comparison

Feature	N-Tosylsarcosine (N-TS)	N-Tosylglycine (N-TG)	Implication for Drug Design
H-Bond Donor Count	1 (Carboxylic Acid -OH only)	2 (Carboxylic -OH + Sulfonamide N-H)	N-TS mimics "capped" peptides, improving membrane permeability.
Primary Supramolecular Motif	Discrete Centrosymmetric Dimers (Carboxylic acid homodimers)	Infinite 1D/2D Networks (Sulfonamide N-H...O=S interactions)	N-TS crystals are often softer; packing is dominated by Van der Waals forces rather than H-bond sheets.
Conformational Freedom	Restricted (Steric clash of N-Me with Sulfonyl O)	Flexible (Free rotation allowed)	N-TS is a superior model for rigid, high-affinity inhibitor design.
Crystallization Solvent Preference	Ethanol/Water (Slow Evap)	Water/Acetone (Cooling)	N-TS requires slower nucleation due to weaker intermolecular cohesion.
Space Group Tendency	Typically Monoclinic ()	Orthorhombic or Monoclinic	is common for carboxylic acid dimers (centrosymmetry).

Part 3: Visualization of Structural Logic

The following diagram illustrates the fundamental shift in hydrogen bonding topology caused by N-methylation.



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Caption: Comparative topology showing how N-methylation (N-TS) disrupts the infinite hydrogen bond networks found in N-TG, resulting in discrete molecular dimers.

Part 4: Experimental Protocols

Protocol A: Synthesis of Diffraction-Quality Crystals

Objective: Obtain single crystals of N-Tosylsarcosine suitable for X-ray diffraction (mm).

Materials:

- Crude N-Tosylsarcosine (white powder).
- Solvent A: Absolute Ethanol (High solubility).
- Solvent B: Deionized Water (Anti-solvent).
- Scintillation vials (20 mL).

Step-by-Step Workflow:

- Saturation: Dissolve 100 mg of N-Tosylsarcosine in the minimum amount of warm Ethanol (~2-3 mL) at 40°C. Vortex until clear.

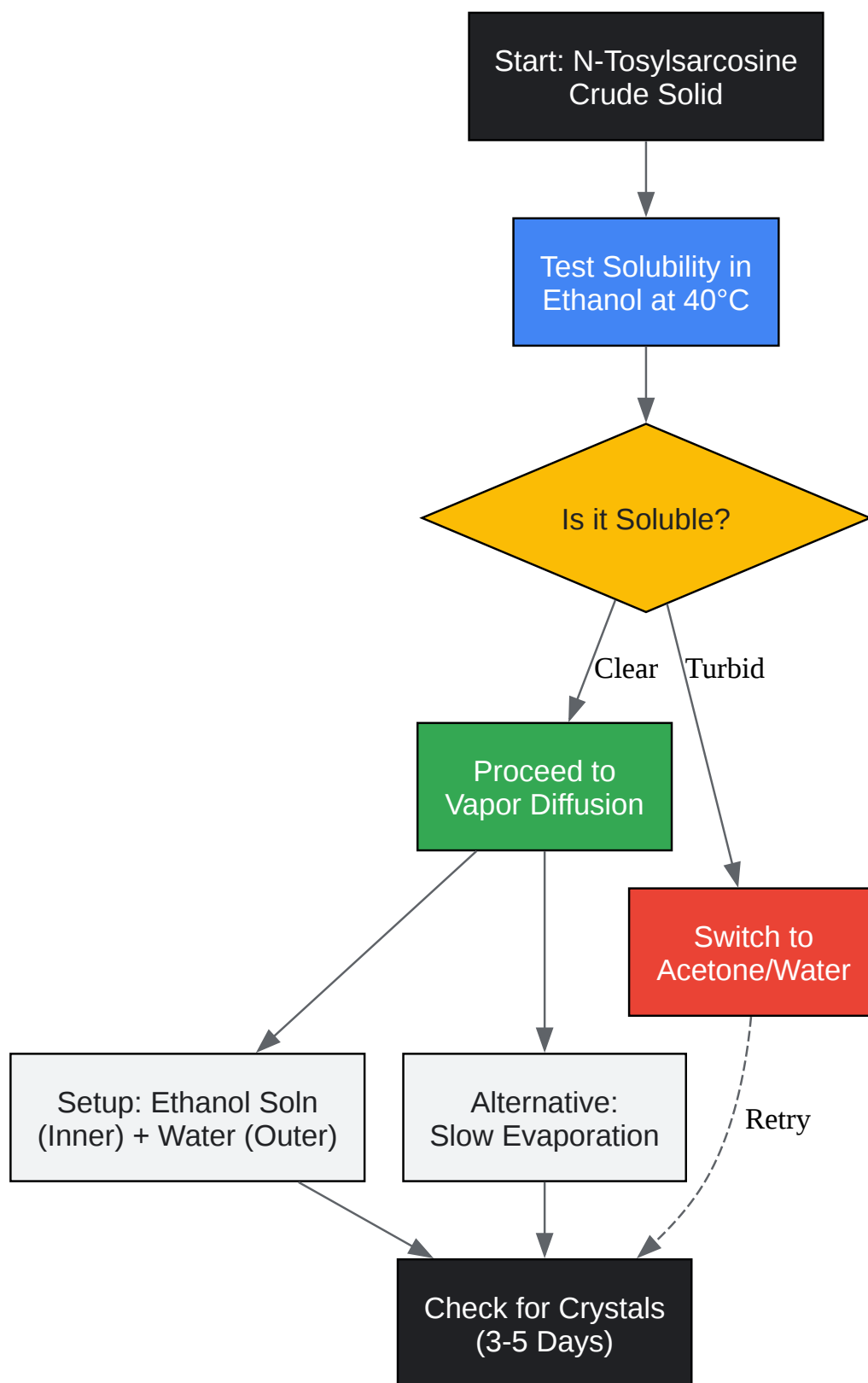
- Filtration: Pass the solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial to remove dust nuclei (critical for single crystal growth).
- Anti-Solvent Addition: Add warm water dropwise until a faint, persistent turbidity appears.
- Clarification: Add 2-3 drops of Ethanol to restore clarity.
- Slow Evaporation: Cover the vial with Parafilm. Pierce 3-4 small holes with a needle.
- Incubation: Place in a vibration-free environment at room temperature (20-22°C).
 - Note: Do not refrigerate immediately; rapid cooling precipitates microcrystalline powder, not single crystals.
- Harvesting: Crystals typically appear as colorless prisms or blocks within 3-5 days.

Protocol B: Data Collection Strategy (XRD)

- Mounting: Use a cryo-loop with Paratone oil. Flash cool to 100 K immediately to reduce thermal motion of the terminal methyl groups.
- Resolution Target: Aim for 0.8 \AA resolution to accurately map the electron density of the carboxylic acid proton, confirming the dimer formation.

Part 5: Crystallization Decision Tree

Use this workflow to troubleshoot the crystallization of N-TS derivatives.



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Caption: Decision matrix for optimizing solvent systems during N-Tosylsarcosine crystallization.

Part 6: References

- Cambridge Crystallographic Data Centre (CCDC).CSD Entry for N-Tosylsarcosine derivatives and Sulfonamides. (General Reference for Structural Comparison). [\[Link\]](#)
- Acta Crystallographica Section C.Structural Communications on Sulfonamide Geometries. (Authoritative Journal for Small Molecule Structures). [\[Link\]](#)
- National Institutes of Health (NIH).Peptidomimetics: A synthetic tool of drug discovery. (Context for N-methyl application). [\[Link\]](#)
- University of Rochester.Guide to Purification by Crystallization. (Source for Slow Evaporation Protocols). [\[Link\]](#)
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